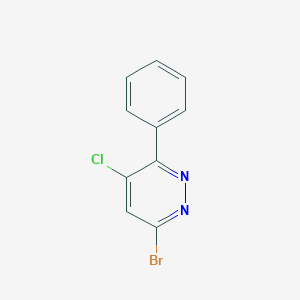
6-Bromo-4-chloro-3-phenylpyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-3-phenylpyridazine is a heterocyclic compound with the molecular formula C10H6BrClN2 and a molecular weight of 269.53 g/mol It is characterized by the presence of bromine, chlorine, and phenyl groups attached to a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-3-phenylpyridazine typically involves the bromination and chlorination of a pyridazine derivative. One common method includes the reaction of 3-phenylpyridazine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a specific range to ensure the selective substitution of bromine and chlorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and phase transfer agents can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-4-chloro-3-phenylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridazines, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
6-Bromo-4-chloro-3-phenylpyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of 6-Bromo-4-chloro-3-phenylpyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-6-chloro-3-phenylpyridazine
- 3-Chloro-6-phenylpyridazine
- 4-Chloro-6-phenylpyridazine
Uniqueness
6-Bromo-4-chloro-3-phenylpyridazine is unique due to the presence of both bromine and chlorine atoms on the pyridazine ring, which can influence its reactivity and biological activity. This dual substitution pattern distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Eigenschaften
Molekularformel |
C10H6BrClN2 |
|---|---|
Molekulargewicht |
269.52 g/mol |
IUPAC-Name |
6-bromo-4-chloro-3-phenylpyridazine |
InChI |
InChI=1S/C10H6BrClN2/c11-9-6-8(12)10(14-13-9)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
GNSOVUZABFFABL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















